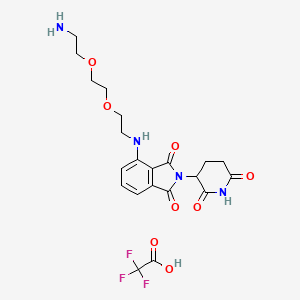

Thalidomide-PEG2-C2-NH2 TFA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

タリドミド-NH-PEG2-C2-NH2 (TFA)は、タリドミドベースのセレブロンプロテインリガンドと2ユニットのポリエチレングリコールリンカーを組み込んだ合成E3リガーゼリガンド-リンカーコンジュゲートです。 この化合物は主に、細胞内のユビキチン-プロテアソーム系を利用して標的タンパク質を選択的に分解するプロテオライシス標的キメラ(PROTAC)技術で使用されています .

準備方法

合成経路と反応条件

タリドミド-NH-PEG2-C2-NH2 (TFA)の合成には、タリドミドとポリエチレングリコールリンカーのコンジュゲーションが含まれます。このプロセスには、通常、以下の手順が含まれます。

タリドミドの活性化: タリドミドは、N,N'-ジシクロヘキシルカルボジイミド(DCC)などの適切な試薬を使用して活性化され、活性エステルを形成します。

PEG化: 活性化されたタリドミドを次にポリエチレングリコールジアミンと反応させて、タリドミド-PEGコンジュゲートを形成します。

アミド化: 得られたタリドミド-PEGコンジュゲートをさらにアミンと反応させて、末端のアミン基を導入し、タリドミド-NH-PEG2-C2-NH2を形成します。

トリフルオロ酢酸塩の形成: 最後に、化合物は安定性と溶解性を向上させるために、トリフルオロ酢酸塩(TFA)に変換されます.

工業的生産方法

タリドミド-NH-PEG2-C2-NH2 (TFA)の工業的生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、以下が含まれます。

バルク合成: 活性化されたタリドミドとポリエチレングリコールジアミンの大規模合成。

精製: 粗生成物は、カラムクロマトグラフィーや再結晶などの技術を使用して精製されます。

化学反応の分析

反応の種類

タリドミド-NH-PEG2-C2-NH2 (TFA)は、以下を含むさまざまな化学反応を起こします。

置換反応: アミン基は求核置換反応に関与できます。

アミド化反応: 化合物は、カルボン酸とアミドを形成できます。

一般的な試薬と条件

求核置換: アルキルハライドまたはアシルクロリドなどの試薬を塩基性条件下で使用します。

アミド化: カルボン酸またはその誘導体を、DCCまたはN,N'-ジイソプロピルカルボジイミド(DIC)などのカップリング剤の存在下で使用します。

加水分解: 酸性または塩基性の水溶液.

主な生成物

これらの反応から生成される主な生成物には、置換されたタリドミド誘導体、アミド、および加水分解されたポリエチレングリコールフラグメントが含まれます .

科学的研究の応用

タリドミド-NH-PEG2-C2-NH2 (TFA)は、幅広い科学研究における応用があります。

化学: 標的タンパク質分解のためのPROTACの合成に使用されます。

生物学: タンパク質-タンパク質相互作用と細胞シグナル伝達経路を含む研究に使用されます。

医学: 病気の原因となるタンパク質を選択的に分解することにより、病気を治療する可能性について調査されています。

作用機序

タリドミド-NH-PEG2-C2-NH2 (TFA)は、以下の機序で効果を発揮します。

セレブロンプロテインへの結合: タリドミド部分は、E3ユビキチンリガーゼ複合体の構成要素であるセレブロンプロテインに結合します。

標的タンパク質の募集: ポリエチレングリコールリンカーは、標的タンパク質をE3リガーゼ複合体に募集することを容易にします。

ユビキチン化と分解: 標的タンパク質はユビキチン化され、その後プロテアソームによって分解されます.

類似化合物との比較

類似化合物

タリドミド-PEG2-C2-NH2 塩酸塩: 構造は似ていますが、塩の形が異なります。

タリドミド-O-アミド-PEG3-C2-NH2: より長いポリエチレングリコールリンカーが含まれています。

ポマリドミド-PEG2-C2-NH2: タリドミドの誘導体で、活性が向上しています.

独自性

タリドミド-NH-PEG2-C2-NH2 (TFA)は、タリドミドベースのセレブロンプロテインリガンドと2ユニットのポリエチレングリコールリンカーを組み合わせた独自の構造を持つため、標的タンパク質分解のためのPROTAC技術において非常に効果的です .

生物活性

Thalidomide-PEG2-C2-NH2 TFA is a synthetic compound that combines the thalidomide moiety with a polyethylene glycol (PEG) linker, specifically designed for applications in targeted protein degradation via the PROTAC (Proteolysis Targeting Chimera) technology. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its ability to bind to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment and subsequent degradation of target proteins through the ubiquitin-proteasome pathway. The compound's structure includes:

- Thalidomide Moiety : Known for its immunomodulatory and anti-inflammatory properties.

- PEG Linker : Enhances solubility and flexibility, allowing for better interaction with target proteins.

- Amine Group : Provides a site for further modifications or conjugations.

The mechanism by which this compound exerts its biological effects can be summarized in several key steps:

- Binding to Cereblon : The thalidomide component binds to cereblon, initiating the recruitment of specific target proteins.

- Ubiquitination : Once recruited, these proteins are tagged with ubiquitin molecules.

- Proteasomal Degradation : The ubiquitinated proteins are directed to the proteasome for degradation, effectively reducing their levels within the cell .

Case Studies and Experimental Data

- Targeting KRAS Mutant Colorectal Cancer :

| Compound | Degradation % | IC50 (µM) | Specificity |

|---|---|---|---|

| This compound | 92% | 5 (lower than control) | High |

- Mechanistic Insights :

- Comparative Studies :

Therapeutic Applications

This compound has potential applications across various therapeutic areas:

- Cancer Therapy : Its ability to selectively degrade oncoproteins makes it a promising candidate for treating various cancers, particularly those driven by mutant KRAS.

- Autoimmune Disorders : The immunomodulatory properties of thalidomide suggest potential use in conditions like multiple myeloma and other inflammatory diseases.

- Drug Development : As part of PROTAC technology, it is instrumental in developing novel therapeutics that can overcome resistance mechanisms seen in traditional therapies.

特性

IUPAC Name |

4-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O6.C2HF3O2/c20-6-8-28-10-11-29-9-7-21-13-3-1-2-12-16(13)19(27)23(18(12)26)14-4-5-15(24)22-17(14)25;3-2(4,5)1(6)7/h1-3,14,21H,4-11,20H2,(H,22,24,25);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEOTJQAATZPDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25F3N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。